

S-Trityl-L-cysteine: A Technical Guide to its Chemical Properties and Solubility

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Compound of Interest

Compound Name: *S-Trityl-L-cysteine*

Cat. No.: *B555381*

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For Researchers, Scientists, and Drug Development Professionals

S-Trityl-L-cysteine is a protected form of the amino acid L-cysteine, widely utilized in peptide synthesis and a subject of interest in drug discovery due to its biological activities.^[1] This technical guide provides an in-depth overview of its core chemical properties and solubility characteristics, supplemented with experimental details and a visualization of its mechanism of action as a mitotic inhibitor.

Core Chemical Properties

S-Trityl-L-cysteine is a white to off-white crystalline solid.^{[2][3]} The trityl group, a bulky triphenylmethyl moiety, serves as a protective group for the thiol functional group of cysteine, preventing its oxidation and other unwanted side reactions during chemical synthesis.

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₁ NO ₂ S	[4][5]
Molecular Weight	363.47 g/mol	
Melting Point	182-183 °C (decomposes)	[2]
Appearance	White to off-white solid	[2]
pKa (predicted)	2.22 ± 0.10	Chemicalize
logP (predicted)	3.55	ChemAxon
Optical Rotation	[α] ₂₅ /D +115° (c = 0.8 in 0.04 M ethanolic HCl)	

Solubility Profile

The solubility of **S-Trityl-L-cysteine** is a critical parameter for its application in various experimental settings. Its bulky and nonpolar trityl group significantly influences its solubility characteristics.

Solvent	Solubility	Source
Dimethyl Sulfoxide (DMSO)	Up to 20 mg/mL	[2]
Methanol	Approximately 1 mg/mL	[6][7]
Water	Partially soluble	[3]
Ethanol	Data not available	
Dimethylformamide (DMF)	Data not available	

Experimental Protocols

Synthesis of S-Trityl-L-cysteine

A common method for the synthesis of **S-Trityl-L-cysteine** involves the reaction of L-cysteine with trityl chloride in an acidic medium. A detailed experimental protocol is described below, based on established chemical literature.

Materials:

- L-cysteine hydrochloride
- Trityl chloride (Triphenylmethyl chloride)
- Anhydrous Trifluoroacetic acid (TFA)
- Diethyl ether
- Sodium acetate solution (10% aqueous)

Procedure:

- Dissolve L-cysteine hydrochloride and a molar equivalent of trityl chloride in anhydrous trifluoroacetic acid.
- Stir the reaction mixture at room temperature for a specified period, typically a few hours, to allow for the S-tritylation to complete.
- Following the reaction, precipitate the product by the slow addition of diethyl ether.
- Collect the crude product by filtration.
- Wash the precipitate with diethyl ether to remove unreacted starting materials and by-products.
- Further purify the product by recrystallization. A common solvent system for recrystallization is aqueous ethanol.
- Dry the purified **S-Trityl-L-cysteine** under vacuum.

Use in Solid-Phase Peptide Synthesis (SPPS)

S-Trityl-L-cysteine is a key reagent in Fmoc-based solid-phase peptide synthesis. The trityl group protects the cysteine's thiol group during peptide chain elongation.

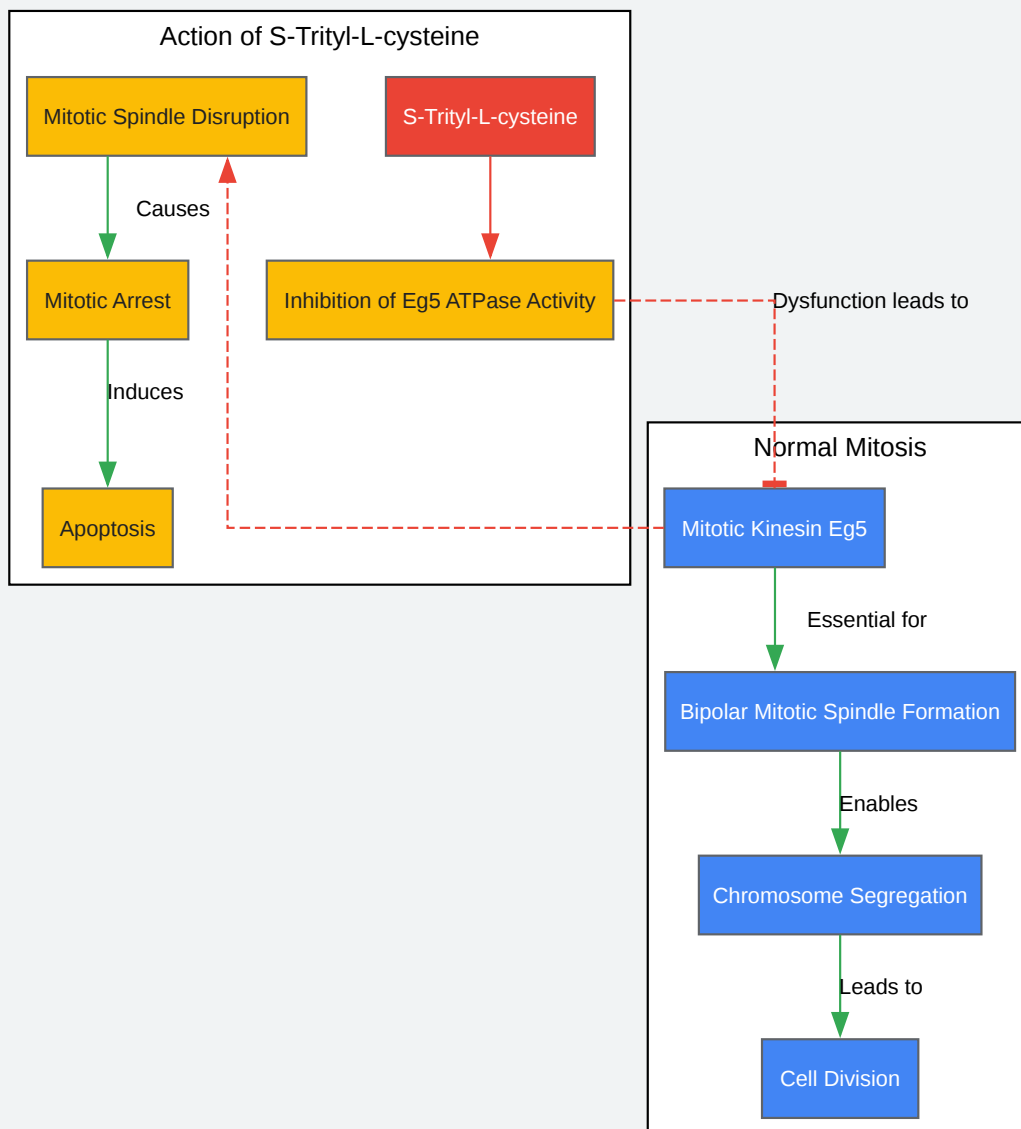
General Workflow:

- The N-terminal of the growing peptide chain on the solid support is deprotected (Fmoc removal).
- The next Fmoc-protected amino acid, including Fmoc-**S-trityl-L-cysteine**, is activated.
- The activated amino acid is coupled to the deprotected N-terminus of the peptide chain.
- These deprotection and coupling steps are repeated until the desired peptide sequence is assembled.
- Upon completion of the synthesis, the peptide is cleaved from the resin, and all protecting groups, including the S-trityl group, are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Mechanism of Action: Inhibition of Mitotic Kinesin Eg5

S-Trityl-L-cysteine is a potent and selective inhibitor of the mitotic kinesin Eg5. Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for chromosome segregation during cell division.[1] By inhibiting Eg5, **S-Trityl-L-cysteine** disrupts the mitotic spindle, leading to mitotic arrest and subsequent cell death in proliferating cells.[1][8] This makes it a compound of interest in cancer research.

Mechanism of Action of S-Trityl-L-cysteine

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Caption: **S-Trityl-L-cysteine** inhibits the mitotic kinesin Eg5, disrupting spindle formation and leading to cell cycle arrest.

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